Trioxifene
Descripción general
Descripción
Trioxifeno es un modulador selectivo del receptor de estrógeno que se desarrolló por su potencial uso en el tratamiento del cáncer de mama y el cáncer de próstata. Exhibe actividad de unión competitiva contra el estradiol para el receptor de estrógeno alfa y actividad antagonista contra la expresión génica mediada por el receptor de estrógeno alfa . A pesar de sus propiedades prometedoras, el trioxifeno fue abandonado durante el desarrollo preclínico y clínico .
Mecanismo De Acción
El trioxifeno ejerce sus efectos uniéndose competitivamente al receptor de estrógeno alfa, inhibiendo así la unión del estradiol. Esta actividad antagonista previene la expresión génica mediada por el receptor de estrógeno alfa, que es crucial en la proliferación de ciertas células cancerosas . Se cree que la acción antimetastásica del compuesto está mediada por sus propiedades antagonistas del receptor de estrógeno alfa .
Análisis Bioquímico
Biochemical Properties
Trioxifene interacts with the estrogen receptor α (ERα), exhibiting competitive binding activity against estradiol . This interaction is antagonistic in nature, inhibiting ERα-mediated gene expression .
Cellular Effects
This compound has been shown to inhibit metastasis and extend survival in the PAIII rat prostatic carcinoma model . It significantly inhibits PAIII metastasis from the primary tumor to the gluteal and iliac lymph nodes . This compound also significantly inhibits the proliferation of PAIII cells at micromolar levels in vitro .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the estrogen receptor α (ERα). It competes with estradiol for binding to the ERα, and once bound, it exhibits antagonistic activity, inhibiting ERα-mediated gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, continual administration of this compound has been shown to significantly extend the survival of PAIII-bearing rats . It does not slow the growth of the primary tumor in the tail .
Dosage Effects in Animal Models
In animal models, the administration of this compound at doses of 2.0, 4.0, 20.0, or 40.0 mg/kg-day for 30 days produced significant inhibition of PAIII metastasis . The effects of this compound were dose-related, with higher doses resulting in greater inhibition of metastasis .
Metabolic Pathways
As a selective estrogen receptor modulator (SERM), it is likely to interact with enzymes and cofactors involved in estrogen signaling and metabolism .
Transport and Distribution
As a SERM, it is likely to be transported to cells expressing the estrogen receptor, where it can exert its effects .
Subcellular Localization
Given its mode of action as a SERM, it is likely to localize to the nucleus where the estrogen receptor is located .
Métodos De Preparación
La síntesis de trioxifeno implica la condensación de beta-tetralona con 4-metoxi benzoato de fenilo utilizando amida de sodio en tetrahidrofurano, lo que da como resultado 3,4-dihidro-1-(4-metoxi benzoil)-2(1H)-naftal enona. Este intermedio se somete entonces a una reacción de Grignard con bromuro de 4-metoxi fenil magnesio
Análisis De Reacciones Químicas
El trioxifeno experimenta varias reacciones químicas, que incluyen:
Oxidación: El trioxifeno puede oxidarse en condiciones específicas, aunque las vías detalladas no están ampliamente documentadas.
Reducción: Las reacciones de reducción que involucran trioxifeno son menos comunes, dada su estabilidad estructural.
Sustitución: El trioxifeno puede experimentar reacciones de sustitución, particularmente involucrando sus anillos aromáticos.
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
El trioxifeno es similar a otros moduladores selectivos del receptor de estrógeno como el tamoxifeno y el raloxifeno. Es único en su afinidad de unión específica y actividad antagonista contra el receptor de estrógeno alfa . Los compuestos similares incluyen:
Tamoxifeno: Otro modulador selectivo del receptor de estrógeno utilizado en el tratamiento del cáncer de mama.
Raloxifeno: Se utiliza para prevenir la osteoporosis y reducir el riesgo de cáncer de mama en mujeres posmenopáusicas.
La estructura y las propiedades de unión únicas del trioxifeno lo distinguen de estos compuestos, aunque comparte objetivos terapéuticos similares.
Actividad Biológica
Trioxifene, also known as LY-133,314 or this compound mesylate, is a selective estrogen receptor modulator (SERM) that has been investigated primarily for its potential use in treating breast cancer. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, side effects, and comparison with other antiestrogens like tamoxifen.
This compound exhibits competitive binding activity against estradiol for the estrogen receptor (ERα), displaying both antagonistic and partial agonistic effects depending on the tissue context. It has been shown to inhibit estrogen-mediated gene expression, which is crucial in the proliferation of estrogen-dependent tumors. The compound's affinity for the rat estrogen receptor is approximately 20% relative to estradiol, indicating a moderate level of activity .
Phase I/II Trials
A significant study evaluated the effectiveness of this compound mesylate in patients with advanced breast cancer. The trial involved 69 patients who received varying doses (5 mg, 10 mg, and 20 mg) twice daily. The results indicated:
- Complete Response : 10% (5 patients)
- Partial Response : 42% (22 patients)
- No Change : 17% (9 patients)
The median time to progression was reported as 12 months, with positive estrogen receptor status correlating with higher response rates . Notably, higher doses did not yield significantly better responses than lower doses.
Comparison with Tamoxifen
This compound was compared to tamoxifen in terms of efficacy and toxicity. While both drugs demonstrated similar therapeutic efficacy, this compound was associated with different endocrine effects. For instance, it resulted in a dose-dependent decrease in luteinizing hormone (LH) and a lesser decrease in follicle-stimulating hormone (FSH), indicating some intrinsic estrogenic action .
Side Effects
The safety profile of this compound shows that it is generally well-tolerated. Common side effects include:
- Hot Flashes : 20%
- Leukopenia : 41%
- Nausea : 31%
The incidence of side effects was found to be non-dose dependent, suggesting that even at lower doses, patients might experience similar adverse effects .
Case Studies and Research Findings
Several case studies have further elucidated the biological activity of this compound:
- Inhibition of Metastasis : In a rat prostate carcinoma model (PAIII), this compound demonstrated significant inhibition of metastasis and extended survival compared to untreated controls .
- Hormonal Effects : Research indicated that during treatment with this compound, growth hormone release was enhanced during L-dopa stimulation tests, contrasting with the decreased release observed during tamoxifen treatment .
Summary Table of Clinical Findings
Study/Trial | Patient Count | Complete Response | Partial Response | Median Time to Progression | Side Effects |
---|---|---|---|---|---|
Phase I/II Trial | 69 | 10% | 42% | 12 months | Hot flashes (20%), Leukopenia (41%) |
Comparison with Tamoxifen | N/A | Similar efficacy | Similar toxicity | N/A | Different endocrine effects |
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO3/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGLINDYFMDHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68307-81-3 (methanesulfonate) | |
Record name | Trioxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30212997 | |
Record name | Trioxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63619-84-1 | |
Record name | Trioxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63619-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trioxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trioxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0130F043H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.